4-(4-Bromophenyl)dibenzothiophene
Overview
Description
“4-(4-Bromophenyl)dibenzothiophene” is a chemical compound with the molecular formula C18H11BrS and a molecular weight of 339.25 . It is a solid at 20°C and appears as a white to light yellow powder or crystal . .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dibenzothiophene core with a bromophenyl group attached at the 4-position . The InChI code for this compound is 1S/C18H12BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11,20H .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point of 142.0 146.0 °C . The predicted boiling point is 495.9±20.0 °C . The density is 1.483±0.06 g/cm3 (20 ºC 760 Torr) .
Scientific Research Applications
Surface Functionalization and Nanomaterials
Organic ligands containing carbodithioate groups, which can be derived from compounds similar to 4-(4-Bromophenyl)dibenzothiophene, are excellent candidates for the surface functionalization of semiconductor and metal nanoparticles. This functionalization facilitates the development of materials with tailored electronic, optical, and catalytic properties. For instance, these functionalized oligo- and polythiophenes have been applied to the surfaces of CdSe nanocrystals, illustrating the potential for advanced nanomaterials fabrication (Querner et al., 2006).
Catalysis and Hydrodesulfurization
Dibenzothiophene derivatives are crucial substrates in hydrodesulfurization (HDS), a key process in the refining of petroleum. The HDS of dibenzothiophene, facilitated by catalysts like sulfided CoO-MoO3/γ-Al2O3, involves the removal of sulfur, yielding cleaner fuel products. This process underscores the role of such compounds in environmental remediation and energy (Houalla et al., 1978).
Polymer Science
Compounds related to this compound have been utilized in the synthesis of advanced polymers. For example, dibenzothiophene moieties have been incorporated into poly(p-phenylenevinylene) derivatives, resulting in materials with specific optical properties suitable for applications in organic electronics and optoelectronics (Mikroyannidis et al., 2004).
Biodesulfurization
Research into microbial desulfurization of dibenzothiophene and its derivatives has shown promising applications in the bioremediation of fossil fuels. Strains like Gordona strain CYKS1 and Rhodococcus erythropolis have demonstrated the ability to degrade dibenzothiophene, reducing sulfur content in diesel oils, which is vital for producing environmentally friendly fuels (Rhee et al., 1998; Davoodi-Dehaghani et al., 2010).
Photophysics and Photochemistry
The photophysical and photochemical properties of halo-substituted dibenzothiophene oxides, related to this compound, have been studied to understand their behavior under light exposure. These studies contribute to the development of photoresponsive materials and the elucidation of mechanisms relevant to materials science and organic chemistry (Nag & Jenks, 2004).
Safety and Hazards
The safety data sheet (SDS) for “4-(4-Bromophenyl)dibenzothiophene” indicates that it should be stored at 28 C . Personal protective equipment and face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Properties
IUPAC Name |
4-(4-bromophenyl)dibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXBPCUAUSGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733256 | |
Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530402-77-8 | |
Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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